An In-depth Technical Guide to the Physical Properties of N-(4-Chloro-2-methoxyphenyl)acetamide
An In-depth Technical Guide to the Physical Properties of N-(4-Chloro-2-methoxyphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical properties of the chemical compound N-(4-Chloro-2-methoxyphenyl)acetamide. The information contained herein is intended to be a vital resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries, by providing the foundational data necessary for experimental design, process development, and regulatory compliance.
Chemical Identity and Structure
N-(4-Chloro-2-methoxyphenyl)acetamide is a substituted aromatic amide. The precise arrangement of the chloro and methoxy groups on the phenyl ring, along with the acetamide moiety, dictates its chemical behavior and physical characteristics. Understanding this structure is fundamental to interpreting its properties.
Molecular Formula: C₉H₁₀ClNO₂
Molecular Weight: 199.63 g/mol
Chemical Structure:
Caption: Chemical structure of N-(4-Chloro-2-methoxyphenyl)acetamide.
Physicochemical Properties
The physical properties of a compound are critical for determining its handling, formulation, and potential applications. The following table summarizes the key physicochemical data for N-(4-Chloro-2-methoxyphenyl)acetamide and its related isomers for comparative purposes. It is important to note the distinct properties that arise from the specific substitution pattern of the target molecule.
| Property | N-(4-Chloro-2-methoxyphenyl)acetamide | 2-Chloro-N-(4-methoxyphenyl)acetamide | N-(4-chloro-3-methoxyphenyl)acetamide |
| CAS Number | Not definitively available | 22303-36-2[1] | 98446-55-0[2] |
| Appearance | Solid (predicted) | Solid[1] | Solid[2] |
| Melting Point | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Moderately soluble in organic solvents[2] |
Experimental Determination of Physical Properties
Given the absence of comprehensive literature data, this section outlines the standard, field-proven methodologies for determining the key physical properties of N-(4-Chloro-2-methoxyphenyl)acetamide. These protocols are designed to yield accurate and reproducible results, forming a self-validating system for the characterization of this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality of Experimental Choice: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time, providing a precise melting endotherm from which the onset and peak melting temperatures can be determined. This method is preferred over traditional capillary methods due to its higher precision, smaller sample requirement, and ability to detect thermal events other than melting.
Experimental Protocol:
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Sample Preparation: Accurately weigh 1-5 mg of N-(4-Chloro-2-methoxyphenyl)acetamide into a standard aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
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Equilibrate the cell at 25 °C.
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Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).
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Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion (area under the peak) are also recorded.
Caption: Workflow for melting point determination using DSC.
Solubility Assessment
Causality of Experimental Choice: Determining the solubility of a compound in various solvents is crucial for its purification, formulation, and use in chemical reactions. A systematic approach using a range of solvents with varying polarities provides a comprehensive solubility profile.
Experimental Protocol:
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Solvent Selection: A panel of solvents should be chosen to represent a range of polarities, including but not limited to: water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
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Equilibrium Solubility Determination (Shake-Flask Method):
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Add an excess amount of N-(4-Chloro-2-methoxyphenyl)acetamide to a known volume of each solvent in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Allow any undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
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Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Data Reporting: Solubility is typically reported in units of mg/mL or mol/L.
Caption: Workflow for equilibrium solubility determination.
Spectroscopic Characterization
Spectroscopic data provides a fingerprint of a molecule, confirming its identity and providing insights into its electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise chemical structure of an organic molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms within the molecule.
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of N-(4-Chloro-2-methoxyphenyl)acetamide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Analysis: Analyze the spectra to assign the chemical shifts of all protons and carbons in the molecule. The expected signals would correspond to the aromatic protons, the methoxy group protons, the acetyl methyl protons, and the amide proton, as well as the corresponding carbon signals.
Infrared (IR) Spectroscopy
Causality of Experimental Choice: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic vibrational frequencies of bonds such as C=O, N-H, C-O, and C-Cl can confirm the presence of the acetamide, methoxy, and chloro functionalities.
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
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Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups in the molecule.
Mass Spectrometry (MS)
Causality of Experimental Choice: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and can provide clues about the molecule's structure.
Experimental Protocol:
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
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Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak (M⁺ or [M+H]⁺) and the characteristic fragmentation pattern.
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Data Analysis: The molecular ion peak will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion, showing a characteristic M+2 peak with approximately one-third the intensity of the M peak, will confirm the presence of a single chlorine atom.
